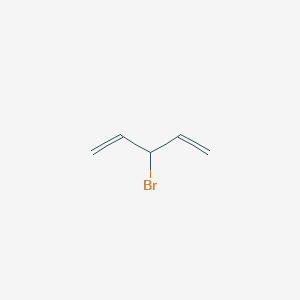

3-Bromopenta-1,4-diene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

109774-95-0 |

|---|---|

Molecular Formula |

C5H7Br |

Molecular Weight |

147.01 g/mol |

IUPAC Name |

3-bromopenta-1,4-diene |

InChI |

InChI=1S/C5H7Br/c1-3-5(6)4-2/h3-5H,1-2H2 |

InChI Key |

OREIOESYRJCADP-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C=C)Br |

Origin of Product |

United States |

Foundational & Exploratory

3-Bromopenta-1,4-diene: A Technical Overview of its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopenta-1,4-diene is an unsaturated organobromine compound with the molecular formula C₅H₇Br. Its structure, featuring a bromine atom attached to a central carbon flanked by two vinyl groups, makes it an interesting, albeit not extensively documented, substrate for various organic transformations. This technical guide provides a summary of its known chemical properties, predicted characteristics, and expected reactivity based on the principles of conjugated systems. The information is intended to serve as a foundational resource for researchers in organic synthesis and drug development.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇Br | [1] |

| Molecular Weight | 147.01 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 109774-95-0 | [1] |

| Canonical SMILES | C=CC(C=C)Br | [1] |

| InChI | InChI=1S/C5H7Br/c1-3-5(6)4-2/h3-5H,1-2H2 | [1] |

| XLogP3-AA (Computed) | 2.5 | [1] |

| Hydrogen Bond Donor Count (Computed) | 0 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 0 | [1] |

| Rotatable Bond Count (Computed) | 2 | [1] |

Note: Experimental data for properties such as boiling point, density, and solubility are not available in the reviewed sources.

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, based on its structure, the following characteristic spectroscopic features can be anticipated:

-

¹H NMR: The spectrum would be expected to show signals for the vinyl protons (typically in the range of 5-6 ppm) and a signal for the proton on the bromine-bearing carbon (likely shifted downfield). The coupling patterns would be complex due to cis, trans, and geminal couplings.

-

¹³C NMR: The spectrum should display signals for the sp² hybridized carbons of the double bonds and a signal for the sp³ hybridized carbon attached to the bromine atom.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for C=C stretching (around 1640-1680 cm⁻¹) and =C-H stretching (around 3010-3095 cm⁻¹). A C-Br stretching frequency would be observed in the fingerprint region (typically 500-600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine radical and subsequent rearrangements.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound could not be located in the surveyed literature. However, a plausible synthetic approach could involve the allylic bromination of 1,4-pentadiene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction is a standard method for introducing a bromine atom at a position adjacent to a double bond.

References

The Enigmatic Structure of 3-Bromopenta-1,4-diene: Acknowledging the Gaps in Current Knowledge

For the attention of researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the structure and bonding of 3-Bromopenta-1,4-diene. However, a thorough investigation of available scientific literature and databases reveals a significant scarcity of in-depth experimental and computational data for this specific molecule. While fundamental properties can be inferred from its chemical formula (C5H7Br) and name, crucial quantitative data regarding its three-dimensional structure, precise bond lengths and angles, and detailed spectroscopic profile remain largely uncharacterized.

Molecular Structure and Connectivity

This compound is a halogenated hydrocarbon featuring a five-carbon chain with two terminal double bonds at positions 1 and 4, and a bromine atom substituted at the central carbon (position 3).

Systematic IUPAC Name: this compound Chemical Formula: C5H7Br Molecular Weight: 147.01 g/mol SMILES: C=CC(Br)C=C

The presence of two vinyl groups attached to a chiral center (C3) suggests the potential for complex conformational isomers. The rotational freedom around the C2-C3 and C3-C4 single bonds would lead to various spatial arrangements of the vinyl groups and the bromine atom. However, to date, no published studies on the conformational analysis of this compound through techniques such as electron diffraction or microwave spectroscopy are available.

Tabulated Data: An Acknowledgment of Absence

A critical aspect of any technical guide is the presentation of quantitative data. Regrettably, extensive searches have not yielded experimentally or computationally determined values for the key structural parameters of this compound. The following tables are therefore presented to highlight the specific data that are currently unavailable and to underscore the need for future research in this area.

Table 1: Bond Lengths (Å)

| Bond | Predicted Hybridization | Expected Range (Å) | Experimental/Calculated Value (Å) |

| C1=C2 | sp2-sp2 | 1.33 - 1.35 | Not Available |

| C2-C3 | sp2-sp3 | 1.50 - 1.52 | Not Available |

| C3-C4 | sp3-sp2 | 1.50 - 1.52 | Not Available |

| C4=C5 | sp2-sp2 | 1.33 - 1.35 | Not Available |

| C3-Br | sp3-halogen | 1.93 - 1.97 | Not Available |

| C-H (sp2) | sp2-s | 1.08 - 1.10 | Not Available |

| C-H (sp3) | sp3-s | 1.09 - 1.11 | Not Available |

Table 2: Bond Angles (°)

| Angle | Predicted Hybridization | Expected Angle (°) | Experimental/Calculated Value (°) |

| C1=C2-C3 | sp2 | ~120 | Not Available |

| C2-C3-C4 | sp3 | ~109.5 | Not Available |

| C2-C3-Br | sp3 | ~109.5 | Not Available |

| C4-C3-Br | sp3 | ~109.5 | Not Available |

| C3-C4=C5 | sp2 | ~120 | Not Available |

Spectroscopic Data: The Unrecorded Spectrum

Spectroscopic analysis is fundamental to elucidating molecular structure. While general spectral regions for the functional groups present in this compound can be predicted, specific, high-resolution data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry are not publicly available.

Table 3: Predicted Spectroscopic Features

| Technique | Functional Group | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR | =CH₂ (vinylic) | 5.0 - 6.0 |

| =CH- (vinylic) | 5.5 - 6.5 | |

| -CH(Br)- (allylic) | 4.0 - 5.0 | |

| ¹³C NMR | =CH₂ (vinylic) | 115 - 125 |

| =CH- (vinylic) | 130 - 140 | |

| -CH(Br)- | 40 - 60 | |

| IR Spectroscopy | C=C stretch | 1640 - 1680 |

| =C-H stretch | 3010 - 3100 | |

| C-H stretch (sp³) | 2850 - 3000 | |

| C-Br stretch | 500 - 600 | |

| Mass Spectrometry | Molecular Ion [M]⁺ | 146/148 (due to ⁷⁹Br/⁸¹Br isotopes) |

Experimental Protocols: A Call for Investigation

The absence of detailed structural and spectroscopic data is directly linked to the lack of published experimental protocols for the synthesis, purification, and analysis of this compound. Standard synthetic routes, such as the allylic bromination of penta-1,4-diene, could theoretically yield the target compound, but specific reaction conditions, work-up procedures, and purification methods have not been documented.

To advance the understanding of this molecule, the following experimental workflow would be necessary.

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Signaling Pathways and Logical Relationships: Uncharted Territory

Due to the foundational gap in the characterization of this compound, there is no information available regarding its involvement in any signaling pathways or its use in drug development. The logical relationship for future studies would be to first fully characterize the molecule before investigating its reactivity and potential biological activity.

Caption: Logical progression for future research on this compound.

Conclusion

While the basic connectivity of this compound can be established from its name, a comprehensive understanding of its structure and bonding is severely hampered by a lack of empirical data. This guide serves to highlight these significant knowledge gaps and to propose a roadmap for future research. The scientific community is encouraged to undertake the fundamental characterization of this molecule to unlock its potential for further applications in chemical synthesis and drug discovery.

Spectroscopic Characterization of 3-Bromopenta-1,4-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Bromopenta-1,4-diene. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein is a combination of predicted values based on established spectroscopic principles and data from analogous compounds. This guide is intended to assist researchers in the identification and characterization of this compound and related structures.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.90 | ddd | 2H | H-2, H-4 |

| ~5.40 | d | 2H | H-1a, H-5a (trans to C-Br) |

| ~5.25 | d | 2H | H-1b, H-5b (cis to C-Br) |

| ~4.80 | m | 1H | H-3 |

ddd = doublet of doublet of doublets, d = doublet, m = multiplet

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-2, C-4 |

| ~120 | C-1, C-5 |

| ~55 | C-3 |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~1640 | Medium | C=C stretch |

| ~920, ~1000 | Strong | =C-H bend (out-of-plane) |

| ~600 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 146/148 | ~50 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 67 | 100 | [C₅H₇]⁺ (Loss of Br radical) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired with a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. A spectral width of 200-220 ppm and a longer relaxation delay (e.g., 5 seconds) are used to ensure quantitative signals for all carbon environments. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection, or more commonly, after separation by Gas Chromatography (GC-MS). For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

-

Data Acquisition: In EI mode, an electron beam with an energy of 70 eV is used to ionize the sample. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Reactivity of 3-Bromopenta-1,4-diene with Electrophiles: A Theoretical and Predictive Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide provides a theoretical and predictive overview of the reactivity of 3-Bromopenta-1,4-diene with electrophiles. Extensive literature searches did not yield specific experimental data for this compound. Therefore, the information presented is based on established principles of organic chemistry, including electrophilic addition reactions to conjugated dienes, and the known electronic and steric effects of substituents. The proposed reaction pathways, product distributions, and experimental protocols are predictive and should be treated as a starting point for experimental investigation.

Introduction

Substituted conjugated dienes are versatile building blocks in organic synthesis, finding application in the construction of complex molecules, including natural products and pharmaceutical agents. Understanding the reactivity of these dienes towards electrophiles is crucial for controlling the outcome of chemical transformations and designing efficient synthetic routes. This compound is an interesting substrate for electrophilic addition reactions due to the presence of a bromine atom at the central carbon of the diene system. This substituent is expected to influence the regioselectivity and stereoselectivity of these reactions through a combination of electronic and steric effects. This guide aims to provide a comprehensive theoretical framework for predicting the reactivity of this compound with common electrophiles.

Theoretical Analysis of Reactivity

The electrophilic addition to a conjugated diene typically proceeds through the formation of a resonance-stabilized allylic carbocation. The regioselectivity of the initial attack and the subsequent nucleophilic addition are governed by the stability of this intermediate. In the case of this compound, the bromine atom at the 3-position plays a pivotal role in directing the course of the reaction.

Electronic and Steric Effects of the Bromine Substituent

-

Inductive Effect: Bromine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the double bonds towards electrophilic attack compared to an unsubstituted diene like 1,3-butadiene.

-

Resonance Effect: Bromine possesses lone pairs of electrons that can be delocalized into the adjacent pi system through resonance (+R effect). However, due to the poor overlap between the 2p orbital of carbon and the 4p orbital of bromine, this resonance effect is generally weaker than the inductive effect for halogens.

-

Steric Hindrance: The bromine atom at the 3-position introduces steric bulk around the center of the diene system. This can influence the approach of the electrophile and may disfavor the formation of certain carbocation intermediates or transition states.

Regioselectivity of Electrophilic Attack

Electrophilic attack on this compound can, in principle, occur at either C1 or C2 (and by symmetry, C5 or C4). The initial protonation (or attack by another electrophile) will favor the pathway that leads to the most stable carbocation intermediate.

Protonation at C1 would lead to a secondary allylic carbocation with the positive charge distributed between C2 and C4. The bromine atom is at C3, and its inductive effect would destabilize the positive charge at the adjacent C2 and C4 positions.

Protonation at C2 is less likely as it would lead to a primary carbocation, which is significantly less stable.

Therefore, the most probable initial step is the attack of the electrophile at a terminal carbon (C1 or C5) .

Structure and Stability of the Allylic Carbocation Intermediate

Attack of an electrophile (E+) at C1 of this compound will generate a resonance-stabilized allylic carbocation. The positive charge will be delocalized over C2 and C4.

The stability of these two resonance contributors will be influenced by the bromine atom at C3. The electron-withdrawing inductive effect of bromine will destabilize both contributing structures to some extent. The resonance contributor with the positive charge at C2 will be particularly destabilized due to the proximity of the electronegative bromine. The contributor with the positive charge at C4 is further away from the bromine, and thus its destabilization by the inductive effect will be less pronounced.

Predicted Reaction Pathways with Common Electrophiles

Based on the principles of electrophilic addition to conjugated dienes, we can predict the likely products of the reaction of this compound with electrophiles such as hydrogen bromide (HBr) and bromine (Br₂). These reactions are expected to yield a mixture of 1,2- and 1,4-addition products, with the ratio depending on the reaction conditions (kinetic vs. thermodynamic control).

Reaction with Hydrogen Bromide (HBr)

The addition of HBr will proceed via protonation of a terminal carbon, leading to the formation of the allylic carbocation discussed above. The bromide ion (Br⁻) can then attack either of the carbons bearing a partial positive charge (C2 or C4).

-

1,2-Addition (Kinetic Product): Attack of Br⁻ at C2 yields the 1,2-addition product. This product is generally favored under low-temperature conditions (kinetic control) as the proximity of the newly formed carbocation and the counter-ion facilitates a rapid reaction.

-

1,4-Addition (Thermodynamic Product): Attack of Br⁻ at C4 results in the 1,4-addition product. This product often has a more substituted and therefore more stable double bond. It is typically favored at higher temperatures (thermodynamic control) , where the initial addition is reversible, allowing the system to reach the most stable product.

Reaction with Bromine (Br₂)

The addition of Br₂ is expected to proceed through a bromonium ion intermediate or a closely related species. The initial attack of Br₂ on one of the double bonds will lead to a resonance-stabilized intermediate. The subsequent attack by the bromide ion will also lead to 1,2- and 1,4-addition products.

-

1,2-Dibromo Product: Formed by the attack of Br⁻ on the carbon adjacent to the initially bonded bromine.

-

1,4-Dibromo Product: Formed by the attack of Br⁻ at the other end of the conjugated system, accompanied by a shift of the double bond.

Predicted Product Summary

The following table summarizes the predicted major products from the electrophilic addition of HBr and Br₂ to this compound under kinetic and thermodynamic control.

| Electrophile | Reaction Condition | Predicted Major Product(s) | Product Type |

| HBr | Low Temperature (Kinetic Control) | 3,4-Dibromopent-1-ene | 1,2-Addition |

| High Temperature (Thermodynamic Control) | 1,4-Dibromo-3-methylbut-2-ene | 1,4-Addition | |

| Br₂ | Low Temperature (Kinetic Control) | 3,4,5-Tribromopent-1-ene | 1,2-Addition |

| High Temperature (Thermodynamic Control) | 1,4,5-Tribromo-3-methylbut-2-ene | 1,4-Addition |

Generic Experimental Protocol for Electrophilic Bromination

The following is a generic experimental protocol that can be adapted for the bromination of this compound. Caution: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Sodium thiosulfate solution (aqueous, saturated)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: A solution of this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0 °C.

-

Addition of Bromine: A solution of bromine (1.0 equivalent) in the same solvent is added dropwise to the stirred solution of the diene over a period of 15-30 minutes. The characteristic red-brown color of bromine should disappear upon addition.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Conclusion

This technical guide provides a theoretical framework for understanding and predicting the reactivity of this compound with electrophiles. The presence of the bromine substituent at the 3-position is expected to influence the reaction pathways through a combination of inductive and steric effects, leading to the formation of 1,2- and 1,4-addition products. The ratio of these products is predicted to be dependent on the reaction temperature, in line with the principles of kinetic and thermodynamic control observed for other conjugated dienes. The provided generic experimental protocol offers a starting point for the practical investigation of these reactions. Further experimental work is necessary to validate these predictions and to fully elucidate the reactivity of this interesting molecule.

An In-depth Technical Guide on the Stability and Storage of 3-Bromopenta-1,4-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromopenta-1,4-diene, a versatile reagent in organic synthesis. Due to its reactive nature as both a bromoalkene and a diene, proper handling and storage are paramount to maintaining its chemical integrity and ensuring the reproducibility of experimental results.

Core Stability Considerations

The chemical structure of this compound contains two key functionalities that are susceptible to degradation: the carbon-bromine bond and the conjugated diene system. The primary factors influencing its stability are temperature and light.

Thermal Sensitivity: Bromoalkenes, as a class of compounds, can be thermally unstable. Elevated temperatures, particularly above 40°C, can induce elimination reactions, leading to the loss of hydrogen bromide and the formation of unsaturated byproducts, or promote isomerization to more thermodynamically stable forms.

Light Sensitivity: The carbon-bromine bond is known to be susceptible to photolytic cleavage upon exposure to light, especially in the ultraviolet range. This can initiate radical chain reactions, resulting in the decomposition of the molecule and the generation of a complex mixture of impurities.

Recommended Storage Conditions

To mitigate degradation and preserve the purity of this compound, the following storage conditions are strongly recommended. These guidelines are based on the general chemical properties of bromoalkenes and dienes, as specific, quantitative stability studies on this compound are not extensively available in peer-reviewed literature.

Data Presentation: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal decomposition pathways such as elimination and isomerization. |

| Light Exposure | Store in an amber or opaque, tightly sealed container. | To prevent photolytic cleavage of the carbon-bromine bond and subsequent degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To protect the diene moiety from oxidation. |

| Moisture | Store in a dry, desiccated environment. | To prevent potential hydrolysis of the allylic bromide. |

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not publicly documented, a general protocol for assessing photostability can be adapted from established international guidelines, such as those from the International Council for Harmonisation (ICH).

General Experimental Protocol for Photostability Testing

Objective: To assess the intrinsic photostability of this compound and identify potential degradation products.

Methodology:

-

Sample Preparation:

-

Prepare two sets of samples of this compound. One set will be exposed to light, and the other will serve as a dark control.

-

Samples can be prepared in the solid state by placing a thin, uniform layer in a chemically inert, transparent container.

-

For solution-state testing, dissolve the compound in a suitable, photochemically inert solvent (e.g., acetonitrile or cyclohexane) at a known concentration.

-

-

Exposure Conditions:

-

Place the test samples in a photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., a xenon or metal halide lamp).

-

The dark control samples should be wrapped in aluminum foil to protect them completely from light and placed in the same chamber to experience the same temperature conditions.

-

Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as recommended by ICH Q1B guidelines.[1]

-

-

Sample Analysis:

-

At predetermined time points, withdraw both the light-exposed and dark control samples.

-

Analyze the samples for purity and the presence of degradation products using a suitable, validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the chromatograms of the exposed samples to the dark control to identify and quantify any photodegradation products.

-

Visualization of Stability Factors

The following diagram illustrates the logical relationships between the key environmental factors and the potential degradation pathways of this compound.

References

Synthesis of 3-Bromopenta-1,4-diene from Pent-1,4-dien-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromopenta-1,4-diene from its precursor, pent-1,4-dien-3-ol, also known as divinylcarbinol. The conversion of the allylic alcohol to the corresponding bromide is a critical transformation in organic synthesis, enabling further functionalization of the molecule. This guide details the reaction mechanism, experimental protocol, and key data associated with this synthesis.

Reaction Overview and Mechanism

The synthesis of this compound from pent-1,4-dien-3-ol is typically achieved through a nucleophilic substitution reaction, where the hydroxyl group of the alcohol is replaced by a bromine atom. A common and effective reagent for this transformation is phosphorus tribromide (PBr₃). The reaction proceeds via an SN2-type mechanism, which is known to occur with inversion of configuration at a stereocenter.[1]

The generally accepted mechanism involves the initial reaction of the alcohol with phosphorus tribromide to form a protonated phosphite intermediate. This step effectively converts the hydroxyl group, which is a poor leaving group, into a much better leaving group. Subsequently, the bromide ion, acting as a nucleophile, attacks the carbon atom bearing the leaving group, displacing it and forming the desired alkyl bromide.

It is crucial to control the reaction conditions to prevent potential side reactions, such as the addition of HBr to the double bonds or allylic rearrangements. The use of PBr₃ is often preferred over hydrobromic acid (HBr) as it provides a milder and more selective method for this conversion, minimizing the formation of such byproducts.[1]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from pent-1,4-dien-3-ol using phosphorus tribromide.

Materials:

-

Pent-1,4-dien-3-ol (divinylcarbinol)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Pentane

Procedure:

-

A solution of pent-1,4-dien-3-ol in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice-salt bath to maintain a low temperature.

-

Phosphorus tribromide is dissolved in anhydrous diethyl ether and slowly added dropwise to the cooled solution of the alcohol with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 0 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional period at low temperature, and then allowed to warm to room temperature.

-

The reaction mixture is then carefully poured onto crushed ice and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to yield pure this compound.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting material and the product.

Table 1: Physical Properties

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Pent-1,4-dien-3-ol | penta-1,4-dien-3-ol | C₅H₈O | 84.12 |

| This compound | This compound | C₅H₇Br | 147.01 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR | δ (ppm): 5.95-5.80 (m, 1H, -CH=), 5.40-5.20 (m, 4H, =CH₂), 4.60-4.50 (m, 1H, -CHBr-) |

| ¹³C NMR | δ (ppm): 135.5 (-CH=), 118.0 (=CH₂), 55.0 (-CHBr-) |

| IR (Infrared) | ν (cm⁻¹): 3080 (=C-H stretch), 1640 (C=C stretch), 980, 920 (=C-H bend) |

Note: The exact chemical shifts and coupling constants in NMR spectra can vary slightly depending on the solvent and instrument used.

Visualizations

Reaction Pathway Diagram

References

Physical properties of 3-Bromopenta-1,4-diene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 3-Bromopenta-1,4-diene, a valuable reagent in organic synthesis. The document outlines its boiling point and density, accompanied by comprehensive experimental protocols for their determination.

Physical Properties of this compound

The known physical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use in synthetic applications.

| Property | Value |

| Boiling Point | 128.3 °C at 760 mmHg |

| Density | 1.344 g/cm³ |

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to verifying the purity and identity of a chemical compound. The following sections detail standard laboratory procedures for measuring the boiling point and density of liquid samples such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] For an accurate determination, the simple distillation method is widely employed.[2][3]

Methodology: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.[4]

-

Sample Preparation: Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Data Recording: Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This constant temperature is the boiling point of the liquid.[1][4] It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[5] The pycnometer method is a precise technique for determining the density of liquids.

Methodology: Pycnometer Method

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper and allow any excess liquid to exit through the capillary. Carefully wipe the outside of the pycnometer and weigh it.

-

Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with distilled water and weigh it, following the same procedure as with the sample.

-

Calculation: The density of the sample is calculated using the following formula:

Density of Sample = [(Mass of Pycnometer with Sample) - (Mass of Empty Pycnometer)] / [(Mass of Pycnometer with Water) - (Mass of Empty Pycnometer)] * Density of Water at the experimental temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the characterization of a liquid organic compound through the determination of its boiling point and density.

Caption: Workflow for the determination of boiling point and density of this compound.

References

An In-depth Technical Guide to the Molecular Orbital Theory of 3-Bromopenta-1,4-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed theoretical examination of 3-bromopenta-1,4-diene, a molecule of interest in synthetic chemistry. Due to a scarcity of direct experimental and computational data in publicly accessible literature, this guide leverages established molecular orbital theory, data from analogous compounds, and theoretical predictions to elucidate its electronic structure and properties. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into the molecule's reactivity and spectroscopic characteristics. The synthesis, predicted spectroscopic data, and a qualitative molecular orbital analysis are presented, supported by structured data tables and explanatory diagrams.

Introduction

This compound is a non-conjugated diene functionalized with a bromine atom at the central carbon. This substitution is expected to significantly influence the molecule's electronic properties and reactivity. The presence of two isolated carbon-carbon double bonds means that, unlike conjugated dienes, there is no continuous delocalization of π-electrons across the carbon backbone in the ground state. However, the electronegative bromine atom introduces inductive effects and potential for hyperconjugation, which can subtly alter the energy and shape of the molecular orbitals. Understanding these electronic characteristics is crucial for predicting the molecule's behavior in chemical reactions and its potential applications.

Theoretical Molecular Orbital Analysis

The molecular orbitals of this compound are primarily composed of the π-orbitals of the two isolated vinyl groups and the σ-orbitals of the carbon-bromine bond.

Pi (π) Molecular Orbitals of the Diene System

In the parent hydrocarbon, penta-1,4-diene, the two π-bonds are electronically isolated by the central sp³-hybridized carbon. This results in two sets of bonding (π) and antibonding (π*) molecular orbitals, which are degenerate (or nearly so) in the absence of other electronic influences.

The introduction of the bromine atom at the C3 position breaks this degeneracy. The primary electronic influence of the bromine atom on the π-system is inductive. Bromine is more electronegative than carbon, leading to a net withdrawal of electron density from the carbon backbone through the σ-bonds (a -I effect). This inductive withdrawal lowers the energy of both the bonding and antibonding π-orbitals.

A secondary effect is hyperconjugation, where the filled p-orbitals of the bromine atom can overlap with the π* orbitals of the adjacent double bonds. This interaction, though weaker than the inductive effect, would raise the energy of the π orbitals and lower the energy of the π* orbitals. The overall effect is a complex interplay of these factors.

A qualitative molecular orbital energy level diagram for the π-system is presented below.

Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity.

-

HOMO: In this compound, the HOMOs are expected to be the two bonding π-orbitals of the double bonds. Their energy will be lowered due to the inductive effect of the bromine.

-

LUMO: The LUMOs will be the corresponding antibonding π*-orbitals. Their energy will also be lowered.

The energy gap between the HOMO and LUMO is a key factor in the molecule's electronic transitions and its kinetic stability. The inductive effect of bromine is expected to slightly increase the HOMO-LUMO gap compared to the parent diene.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthesis could involve the allylic bromination of penta-1,4-diene using a reagent like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). This reaction selectively introduces a bromine atom at the allylic position.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of penta-1,4-diene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 77 °C) under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on typical values for similar chemical environments.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | ddt | 2H | H1, H5 |

| ~5.4 | m | 4H | H2, H4 |

| ~4.5 | quintet | 1H | H3 |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C1, C5 |

| ~120 | C2, C4 |

| ~55 | C3 |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium | =C-H stretch |

| 2950-2850 | Medium | C-H stretch (sp³) |

| 1640 | Medium | C=C stretch |

| 990, 910 | Strong | =C-H bend (out-of-plane) |

| 700-500 | Strong | C-Br stretch |

Conclusion

This technical guide has presented a theoretical framework for understanding the molecular orbital theory of this compound. By applying fundamental principles and drawing analogies from related compounds, we have outlined its electronic structure, proposed a viable synthetic route, and predicted its key spectroscopic features. The inductive effect of the bromine atom is the dominant factor influencing the energy of the π molecular orbitals. This theoretical foundation provides a valuable starting point for researchers interested in the synthesis, characterization, and application of this and similar functionalized non-conjugated dienes. Further experimental and computational studies are warranted to validate and refine the models presented herein.

The Synthesis of 3-Bromopenta-1,4-diene: A Literature Review and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopenta-1,4-diene is a valuable synthetic intermediate, featuring a reactive allylic bromide and two vinyl groups amenable to a variety of chemical transformations. Its synthesis, while not extensively documented in peer-reviewed literature, can be approached through established methodologies in organic chemistry. This technical guide provides a comprehensive overview of the plausible synthetic routes, complete with detailed, representative experimental protocols, and a comparative analysis of their potential outcomes. The two primary strategies explored are the direct allylic bromination of 1,4-pentadiene and the conversion of 1,4-pentadien-3-ol to the target compound. This document aims to serve as a practical resource for chemists seeking to prepare this compound in a laboratory setting.

Introduction

Plausible Synthetic Pathways

Two primary synthetic strategies emerge as the most viable for the preparation of this compound:

-

Allylic Bromination of 1,4-Pentadiene: This approach involves the selective bromination of the allylic C-H bond of 1,4-pentadiene using a reagent such as N-Bromosuccinimide (NBS). This method is a classic strategy for introducing a bromine atom at a position adjacent to a double bond.

-

Conversion of 1,4-Pentadien-3-ol: This route entails the conversion of the hydroxyl group of 1,4-pentadien-3-ol (divinylcarbinol) into a bromide, typically using a phosphorus-based brominating agent like phosphorus tribromide (PBr₃). This method offers a potentially more direct and selective route to the desired product.

The logical workflow for selecting a synthetic route is outlined below:

Caption: Synthetic strategy decision workflow.

Detailed Experimental Protocols

Method 1: Allylic Bromination of 1,4-Pentadiene with NBS

This method relies on the free-radical chain reaction initiated by the homolytic cleavage of the N-Br bond in NBS. The resulting bromine radical abstracts an allylic hydrogen from 1,4-pentadiene, leading to a resonance-stabilized pentadienyl radical. Subsequent reaction with Br₂ (generated in situ from the reaction of HBr with NBS) yields the brominated product. It is important to note that this reaction can potentially lead to a mixture of isomers, including the thermodynamically more stable conjugated 1-bromo-1,3-pentadiene. Careful control of reaction conditions is crucial to favor the formation of the desired 3-bromo isomer.

Caption: Radical mechanism of allylic bromination.

Experimental Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is flushed with an inert gas (e.g., argon or nitrogen).

-

Charging Reagents: The flask is charged with 1,4-pentadiene (1.0 eq) and carbon tetrachloride (CCl₄) as the solvent.

-

Initiation: A radical initiator, such as a small amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the flask.

-

Addition of NBS: N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise from the dropping funnel over a period of 1-2 hours while the reaction mixture is stirred and gently heated to reflux (or irradiated with a UV lamp).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to afford this compound.

Method 2: Synthesis from 1,4-Pentadien-3-ol with PBr₃

This method involves the nucleophilic substitution of the hydroxyl group in 1,4-pentadien-3-ol with a bromide ion. Phosphorus tribromide is an effective reagent for this transformation, proceeding via an Sₙ2 mechanism. This method is generally more selective than allylic bromination and is less likely to produce rearranged byproducts.

Caption: Reaction pathway for alcohol bromination.

Experimental Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Charging Reagents: 1,4-Pentadien-3-ol (1.0 eq) is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, and the solution is cooled in an ice-water bath.

-

Addition of PBr₃: Phosphorus tribromide (PBr₃) (0.4 eq) is added dropwise from the dropping funnel to the cooled solution with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC.

-

Workup: The reaction is quenched by carefully pouring the mixture over crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the two proposed synthetic methods. These values are based on typical yields for analogous reactions and the calculated properties of the involved compounds.

Table 1: Reagent and Product Properties

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| 1,4-Pentadiene | 68.12 | 0.658 | 26 |

| N-Bromosuccinimide | 177.98 | 2.098 | Decomposes |

| 1,4-Pentadien-3-ol | 84.12 | 0.885 | 115 |

| Phosphorus Tribromide | 270.69 | 2.852 | 173 |

| This compound | 147.01 | ~1.3 | (Predicted) 130-140 |

Table 2: Comparison of Synthetic Methods

| Parameter | Method 1 (Allylic Bromination) | Method 2 (From Alcohol) |

| Starting Material | 1,4-Pentadiene | 1,4-Pentadien-3-ol |

| Primary Reagent | N-Bromosuccinimide (NBS) | Phosphorus Tribromide (PBr₃) |

| Typical Yield | 40-60% | 60-80% |

| Key Side Products | 1-Bromo-1,3-pentadiene, Dibrominated products | Unreacted alcohol, elimination products |

| Selectivity | Moderate | High |

| Reaction Conditions | Reflux or UV irradiation | 0 °C to room temperature |

| Purification | Fractional distillation | Vacuum distillation |

Table 3: Representative Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ 5.8-6.0 (m, 2H), 5.2-5.4 (m, 4H), 4.6-4.8 (m, 1H) |

| ¹³C NMR (CDCl₃) | δ 135-137 (CH), 118-120 (CH₂), 55-58 (CHBr) |

| Mass Spec (EI) | m/z 146/148 (M⁺, Br isotopes), 67 (M⁺ - Br) |

| IR (neat) | ~3080 cm⁻¹ (=C-H), ~1640 cm⁻¹ (C=C), ~920, 990 cm⁻¹ (vinyl C-H bend) |

Conclusion

While a dedicated synthetic procedure for this compound is not prominently featured in the chemical literature, its preparation is achievable through well-established synthetic transformations. The conversion of 1,4-pentadien-3-ol using phosphorus tribromide appears to be the more favorable route, offering higher selectivity and potentially better yields compared to the allylic bromination of 1,4-pentadiene. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this versatile chemical building block. As with any chemical synthesis, careful execution and monitoring of the reaction are paramount to achieving the desired outcome.

Methodological & Application

Application Notes and Protocols: The Use of 3-Bromopenta-1,4-diene in Diels-Alder Reactions

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol.[1] This [4+2] cycloaddition reaction typically occurs between a conjugated diene and a dienophile, an alkene or alkyne.[1][2] The reaction is thermally allowed and proceeds in a concerted fashion, forming two new carbon-carbon sigma bonds and a new pi bond in a single step.[1] Key to the success of the Diels-Alder reaction is the ability of the diene to adopt an s-cis conformation, which allows for the necessary orbital overlap with the dienophile.[3]

This document aims to provide detailed application notes and protocols regarding the use of 3-Bromopenta-1,4-diene as a diene in Diels-Alder reactions for researchers, scientists, and drug development professionals.

Analysis of this compound as a Diene Candidate

A critical requirement for a diene in a Diels-Alder reaction is the presence of a conjugated system of double bonds (i.e., two double bonds separated by a single bond).[4] An examination of the structure of this compound reveals that the two double bonds are separated by a saturated carbon atom, making it a non-conjugated or "skipped" diene.

Due to this lack of conjugation, This compound cannot directly participate as a diene in a conventional Diels-Alder reaction. The spatial arrangement of its pi orbitals does not allow for the concerted [4+2] cycloaddition mechanism.

For this compound to be utilized in a Diels-Alder-type reaction, it would first need to undergo an isomerization to a conjugated diene, such as 1-bromo-1,3-pentadiene or 2-bromo-1,3-pentadiene. This isomerization would likely require specific reaction conditions, such as the presence of a base or a transition metal catalyst, to facilitate the migration of a double bond.

Potential Isomerization and Subsequent Diels-Alder Reaction

While no specific literature detailing the direct use of this compound in Diels-Alder reactions was identified, a hypothetical reaction pathway involving a prior isomerization step can be proposed. This would involve converting the non-conjugated diene into a conjugated isomer, which could then react with a suitable dienophile.

General Experimental Protocol for a Representative Diels-Alder Reaction

Although a specific protocol for this compound is not available, the following general procedure for the reaction of a diene with a dienophile can be adapted by researchers. This example describes the reaction between anthracene and maleic anhydride.[5]

Materials:

-

Anthracene

-

Maleic anhydride

-

Xylene

-

Ethyl acetate

-

25-mL round-bottomed flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Buchner funnel and filter flask

-

Boiling chips

Procedure:

-

To a 25-mL round-bottomed flask, add 0.80 g of anthracene, 0.40 g of maleic anhydride, and a few boiling chips.[5]

-

Add 10 mL of xylene to the flask.[5]

-

Attach a reflux condenser to the flask and place the apparatus in a heating mantle or sand bath.[5]

-

Heat the mixture to a gentle reflux (approximately 140°C) for 30 minutes.[5]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Cool the flask in an ice bath for 10 minutes to induce crystallization of the product.[5]

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.[5]

-

Wash the crystals with two small portions of cold ethyl acetate.[5]

-

Allow the product to air dry completely.

-

Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., NMR, IR).

Factors Influencing Diels-Alder Reactions

The success and rate of a Diels-Alder reaction are influenced by several factors:

-

Electronic Nature of Reactants: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.[4] Electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction.[4]

-

Stereochemistry: The reaction is stereospecific with respect to both the diene and the dienophile. The relative stereochemistry of the substituents on the starting materials is retained in the product.

-

The endo Rule: When a cyclic diene reacts with a dienophile, the endo product, where the substituents on the dienophile are oriented towards the newly formed double bond in the product, is often the kinetically favored product.[6]

-

Lewis Acid Catalysis: The presence of a Lewis acid can catalyze the Diels-Alder reaction by coordinating to the dienophile, making it more electron-deficient and thus more reactive.

Data Presentation

As no experimental data for Diels-Alder reactions of this compound are available in the literature, a table of representative yields for other substituted dienes is presented for comparative purposes.

| Diene | Dienophile | Product | Yield (%) | Reference |

| Isoprene | Maleic Anhydride | 4-Methyl-cyclohex-4-ene-1,2-dicarboxylic anhydride | 95 | Fieser, L. F. Org. Synth.1963 , 4, 890. |

| 1,3-Cyclohexadiene | Methyl acrylate | Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, methyl ester | 80 | Wovkulich, P. M.; Uskokovic, M. R. J. Org. Chem.1982 , 47, 1600-1603. |

| Furan | Maleic Anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | >90 | A. I. Vogel, Practical Organic Chemistry, 3rd ed., Longman, London, 1956 , p 943. |

Conclusion

Based on fundamental principles of organic chemistry, this compound is not a suitable diene for direct use in Diels-Alder reactions due to its non-conjugated system of double bonds. For this compound to be utilized in such a cycloaddition, a preceding isomerization step to a conjugated diene would be necessary. Researchers interested in the synthesis of bromo-substituted cyclohexene derivatives via a Diels-Alder approach should consider starting with a conjugated bromodiene. The general protocols and principles outlined in these notes provide a foundation for designing and conducting such reactions. Further research into the isomerization of this compound could open up pathways for its use in cycloaddition chemistry.

References

Application Notes and Protocols: Synthesis of Substituted Cyclohexenes using 3-Bromopenta-1,4-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of substituted cyclohexenes via the Diels-Alder reaction, with a focus on the use of 3-Bromopenta-1,4-diene as the diene component. The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction for the formation of six-membered rings, a common scaffold in numerous natural products and pharmaceutical agents.[1][2][3] These protocols are intended to serve as a foundational guide for researchers in organic synthesis and drug development.

Introduction

The Diels-Alder reaction is a concerted cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to generate a cyclohexene derivative.[3] This reaction is highly valued in organic synthesis for its stereospecificity and high atom economy.[2] The reactivity of the Diels-Alder reaction is governed by the electronic nature of the diene and dienophile. Typically, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction.[4][5]

This compound is a versatile diene that can be employed in Diels-Alder reactions to introduce a bromine atom into the resulting cyclohexene ring system. This bromine atom can serve as a handle for further functionalization, making the resulting products valuable intermediates in the synthesis of complex molecules.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, involving a cyclic transition state of six pi-electrons (four from the diene and two from the dienophile).[4][5] The reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. For instance, a cis-dienophile will yield a product with cis stereochemistry at the newly formed stereocenters.

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is predicted by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).

References

Application of 3-Bromopenta-1,4-diene in Natural Product Synthesis: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

3-Bromopenta-1,4-diene is a versatile reagent in organic synthesis, offering a valuable building block for the introduction of a five-carbon chain containing two double bonds. Its application in the synthesis of natural products, particularly terpenes and other compounds featuring a 1,4-diene motif, is of significant interest. This document provides an overview of the potential applications and general methodologies for utilizing this compound in the synthesis of complex natural products.

Key Synthetic Applications and Methodologies

The core utility of this compound in natural product synthesis revolves around its ability to act as an electrophile in cross-coupling reactions or as a precursor to a nucleophilic organometallic species. These reactions are foundational in the construction of the carbon skeletons of many natural products.

1. Cross-Coupling Reactions:

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound can be coupled with a variety of organometallic reagents (e.g., organoboranes in Suzuki coupling, organozincs in Negishi coupling, or organocuprates) to form more complex structures. These reactions are pivotal in connecting different fragments during a convergent synthesis of a natural product.

A general workflow for a cross-coupling reaction involving this compound is depicted below:

Caption: General workflow for a cross-coupling reaction.

2. Grignard Reagent Formation and Subsequent Reactions:

This compound can be converted into the corresponding Grignard reagent, 3-(pent-1,4-dienyl)magnesium bromide. This organometallic species can then act as a nucleophile, reacting with various electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds. This approach is particularly useful for introducing the pentadienyl group into a molecule that will become part of a larger natural product scaffold.

The logical flow for the formation and reaction of the Grignard reagent is as follows:

Caption: Formation and reaction of a Grignard reagent.

Hypothetical Application in Terpene Synthesis

Many sesquiterpenes and diterpenes are built from isoprene units. The five-carbon backbone of this compound makes it an interesting, albeit "irregular," building block for the synthesis of certain terpenes. For example, in the synthesis of irregular terpenes like artemisia ketone, which possesses a non-head-to-tail linkage of isoprene units, a C5 building block like this compound could potentially be employed.

A hypothetical retrosynthetic analysis for a generic terpene-like structure is shown below, illustrating how this compound could be a key starting material.

Caption: Retrosynthetic analysis for a terpene-like molecule.

General Experimental Considerations

When working with this compound, several experimental factors are critical for successful reactions.

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous, aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are typically used. | Prevents quenching of organometallic intermediates and side reactions. |

| Atmosphere | Reactions involving organometallic species should be conducted under an inert atmosphere (e.g., argon or nitrogen). | Prevents decomposition of reagents and catalysts by oxygen and moisture. |

| Temperature | Grignard reagent formation is often initiated at room temperature and may require cooling. Cross-coupling reactions have a wide temperature range depending on the catalyst and substrates. | To control reaction rates and prevent side reactions or decomposition. |

| Catalyst Loading | For cross-coupling reactions, catalyst loading is typically in the range of 1-10 mol%. | To ensure an efficient reaction without excessive cost or difficult removal of the catalyst. |

Note on Data Presentation: As specific examples of the total synthesis of natural products using this compound with detailed, reproducible protocols and quantitative data (yields, stereoselectivity, etc.) are not prevalent in the surveyed literature, a comprehensive data table cannot be provided at this time. The information presented here is based on general principles of organic synthesis and the known reactivity of similar compounds. Researchers are encouraged to perform small-scale test reactions to optimize conditions for their specific substrates.

Application Notes and Protocols: 3-Bromopenta-1,4-diene in the Synthesis of Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Bromopenta-1,4-diene is a versatile bifunctional reagent that holds potential as a building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. Its structure, featuring a reactive secondary bromide and two terminal vinyl groups, allows for a variety of synthetic transformations. The vinyl moieties can participate in reactions such as Heck, Suzuki, and other cross-coupling reactions, as well as Diels-Alder cycloadditions, while the bromide is susceptible to nucleophilic substitution. This combination of reactive sites makes this compound an attractive starting material for the introduction of a five-carbon chain with unsaturation, which can be a key structural motif in various biologically active compounds.

This document provides a detailed protocol for a representative application of this compound in the synthesis of a vinyl-substituted nitrogen heterocycle, a common scaffold in many pharmaceutical agents. The described N-alkylation of an imidazole derivative serves as a model for the synthesis of a class of intermediates that could be further elaborated into potential drug candidates.

Hypothetical Application: Synthesis of 1-(penta-1,4-dien-3-yl)-1H-imidazole Derivatives

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The introduction of a divinylcarbinyl group onto a heterocyclic core can provide a handle for further functionalization or act as a key pharmacophoric element. For instance, the vinyl groups can serve as precursors for a variety of functional groups or as Michael acceptors. The following protocol details the synthesis of 1-(penta-1,4-dien-3-yl)-1H-imidazole, a hypothetical pharmaceutical intermediate.

Experimental Protocols

General Procedure for the N-Alkylation of Imidazoles with this compound:

This protocol describes a general method for the synthesis of N-(penta-1,4-dien-3-yl)imidazole derivatives via nucleophilic substitution.

Materials:

-

Substituted 1H-imidazole (e.g., imidazole, 2-methylimidazole, 4-nitroimidazole)

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted 1H-imidazole (1.0 eq).

-

Add anhydrous DMF to dissolve the imidazole.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of this compound (1.2 eq) in a small amount of anhydrous DMF dropwise over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(penta-1,4-dien-3-yl)imidazole derivative.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of various 1-(penta-1,4-dien-3-yl)-1H-imidazole derivatives using the general protocol described above.

| Entry | Imidazole Substrate | Product | Yield (%) | Purity (%) (by HPLC) |

| 1 | 1H-imidazole | 1-(penta-1,4-dien-3-yl)-1H-imidazole | 75 | >98 |

| 2 | 2-methyl-1H-imidazole | 2-methyl-1-(penta-1,4-dien-3-yl)-1H-imidazole | 72 | >97 |

| 3 | 4-nitro-1H-imidazole | 4-nitro-1-(penta-1,4-dien-3-yl)-1H-imidazole | 65 | >99 |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of N-(penta-1,4-dien-3-yl)imidazole derivatives.

Caption: Logical relationship of the synthesized intermediate to a potential therapeutic application.

While direct, documented applications of this compound in the synthesis of commercial pharmaceutical intermediates are not widely reported in the literature, its chemical structure suggests significant potential. The provided hypothetical protocol for the N-alkylation of imidazoles demonstrates a plausible and versatile method for incorporating the penta-1,4-dien-3-yl moiety into pharmaceutically relevant scaffolds. The resulting vinyl-substituted heterocyclic intermediates are ripe for further chemical modification, offering a pathway to novel and diverse molecular architectures for drug discovery and development. Researchers are encouraged to explore the reactivity of this compound in various synthetic contexts to unlock its full potential in medicinal chemistry.

Application Notes and Protocols for Stereoselective Reactions Involving 3-Bromopenta-1,4-diene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential stereoselective reactions involving 3-bromopenta-1,4-diene, a versatile building block in organic synthesis. Due to its unique structure featuring a secondary allylic bromide and two terminal double bonds, this substrate is amenable to a variety of transformations that can introduce chirality and complexity in a controlled manner. The following sections detail hypothetical protocols for key stereoselective reactions, including palladium-catalyzed cross-coupling and Diels-Alder cycloadditions, based on established methodologies for analogous substrates.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The secondary allylic bromide in this compound makes it a prime candidate for palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction allows for the enantioselective introduction of a nucleophile at the C3 position, leading to chiral 1,4-dienes.

Application:

Enantioselective synthesis of chiral 1,4-dienes which are valuable precursors for natural product synthesis and the development of novel pharmaceutical agents.

Hypothetical Quantitative Data:

| Entry | Nucleophile | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Sodium dimethyl malonate | (R,R)-Trost Ligand | THF | 0 | 85 | 92 |

| 2 | Phenylmagnesium bromide | (S)-Phos | Dioxane | 25 | 78 | 88 |

| 3 | Morpholine | (R)-BINAP | Toluene | rt | 91 | 95 |

Experimental Protocol: Asymmetric Allylic Alkylation with Sodium Dimethyl Malonate

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.025 mmol) and (R,R)-Trost ligand (0.06 mmol).

-

Add anhydrous, degassed THF (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Mixture: In a separate Schlenk flask, dissolve sodium dimethyl malonate (1.2 mmol) in anhydrous THF (10 mL).

-

Add the solution of the nucleophile to the catalyst mixture via cannula.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture over 10 minutes.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral 1,4-diene product.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Reaction Workflow:

Caption: Workflow for Asymmetric Allylic Alkylation.

Stereoselective Heck Reaction

The terminal alkenes of this compound can participate in stereoselective Heck reactions with aryl or vinyl halides. The stereochemistry of the resulting product is influenced by the choice of catalyst, ligands, and reaction conditions.

Application:

Synthesis of substituted, conjugated dienes with defined stereochemistry, which are important motifs in pharmaceuticals and materials science.

Hypothetical Quantitative Data:

| Entry | Aryl Halide | Ligand | Base | Solvent | Yield (%) | E/Z Ratio |

| 1 | Iodobenzene | PPh₃ | Et₃N | DMF | 88 | >95:5 |

| 2 | 4-Bromobenzonitrile | P(o-tol)₃ | K₂CO₃ | DMAc | 82 | >95:5 |

| 3 | Vinyl bromide | dppf | NaOAc | Acetonitrile | 75 | >98:2 |

Experimental Protocol: Stereoselective Heck Reaction with Iodobenzene

-

Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (1.5 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Add this compound (1.0 mmol) and iodobenzene (1.1 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, and filter.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane) to afford the desired substituted diene.

-

Determine the E/Z ratio by ¹H NMR spectroscopy.

Catalytic Cycle of the Heck Reaction:

Caption: Catalytic Cycle of the Heck Reaction.

Asymmetric Diels-Alder Reaction

As a diene, this compound can potentially undergo Diels-Alder reactions with various dienophiles. The presence of the bromo substituent at the 3-position can influence the regioselectivity and stereoselectivity of the cycloaddition. The use of chiral Lewis acid catalysts can induce enantioselectivity.

Application:

Construction of complex cyclic and bicyclic systems with multiple stereocenters in a single step, which is highly valuable in the synthesis of complex natural products and pharmaceuticals.

Hypothetical Quantitative Data:

| Entry | Dienophile | Chiral Lewis Acid | Solvent | Temp (°C) | Yield (%) | dr (endo:exo) | ee (%) (endo) |

| 1 | N-phenylmaleimide | (R)-Tol-BINAP-Cu(OTf)₂ | CH₂Cl₂ | -78 | 90 | 95:5 | 98 |

| 2 | Methyl acrylate | (S)-BOX-Sc(OTf)₃ | Toluene | -20 | 85 | 80:20 | 92 |

| 3 | Acrolein | (R)-VAPOL-AlCl | Et₂O | -78 | 78 | 90:10 | 96 |

Experimental Protocol: Asymmetric Diels-Alder Reaction with N-phenylmaleimide

-

Catalyst Preparation: In a flame-dried Schlenk tube under argon, dissolve the chiral Lewis acid catalyst (e.g., (R)-Tol-BINAP-Cu(OTf)₂) (0.1 mmol) in anhydrous CH₂Cl₂ (5 mL).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Reaction Mixture: To the catalyst solution, add N-phenylmaleimide (1.0 mmol).

-

Stir the mixture for 15 minutes.

-

Add a pre-cooled solution of this compound (1.2 mmol) in CH₂Cl₂ (2 mL) dropwise.

-

Reaction: Stir the reaction at -78 °C for 24 hours.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the cycloadduct.

-

Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.